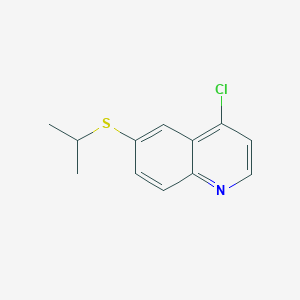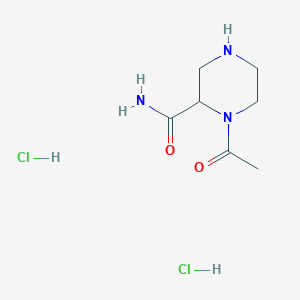
1-Acetylpiperazine-2-carboxamide dihydrochloride
Descripción general
Descripción
1-Acetylpiperazine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3O2 and a molecular weight of 244.12 g/mol. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Acetylpiperazine-2-carboxamide dihydrochloride, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another approach involves the use of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied extensively. These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
NK1 Antagonist Synthesis : A scalable synthetic route was developed for a neurokinin (NK)(1) antagonist, utilizing a key step involving the transformation of intermediates through an intramolecular cyclization process. The synthesis is notable for its lack of chromatographic purification, making it suitable for large-scale production (Araya, Kanazawa, & Akita, 2008).
DNA Interaction and Anticancer Potential : A study on axially substituted silicon (IV) phthalocyanine and naphthalocyanines with 1-acetylpiperazine units revealed significant DNA binding, cleavage activities, and topoisomerase I and II inhibitory effects. Notably, water-soluble derivatives showed promising cytotoxicity against various carcinoma cell lines, suggesting potential as anticancer drugs (Baş, Barut, Bıyıklıoğlu, & Özel, 2019).
Organic and Material Science Research
Peptide Mimetics and Drug Design : Bicyclic piperazine mimetics, resembling peptide β-turns and serving as high-Fsp3 cores for drug design, were synthesized through the Castagnoli-Cushman reaction. This methodology opens avenues for developing novel pharmaceuticals with enhanced biological activity (Usmanova et al., 2018).
Amino Acid-Derived Spirocyclic Derivatives : Research demonstrated the synthesis of chiral spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles. This approach, involving cyano hydration followed by cyclization and N-alkylation, contributes to the diversity of molecular scaffolds available for drug discovery (González-Vera, García-López, & Herranz, 2005).
Polymers and Biomedical Applications
- Poly(amido-amine)s with Primary Amino Groups : This study focused on synthesizing poly(amido-amine)s with side substituent primary amino groups, which are valuable for nonviral vector development and drug delivery systems. The synthesis involves polyaddition reactions and provides a pathway for attaching carboxylated drugs to polymers (Malgesini, Verpilio, Duncan, & Ferruti, 2003).
Direcciones Futuras
Piperazine derivatives are gaining prominence in research due to their wide range of biological and pharmaceutical activity. A recent study reported a simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives, which can be easily prepared in a one-pot-one-step way from a protonated piperazine . This could potentially open up new avenues for the synthesis of compounds like 1-Acetylpiperazine-2-carboxamide dihydrochloride.
Propiedades
IUPAC Name |
1-acetylpiperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.2ClH/c1-5(11)10-3-2-9-4-6(10)7(8)12;;/h6,9H,2-4H2,1H3,(H2,8,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKVYZFFTAVEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpiperazine-2-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




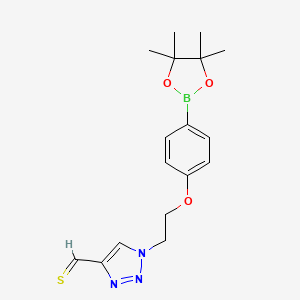
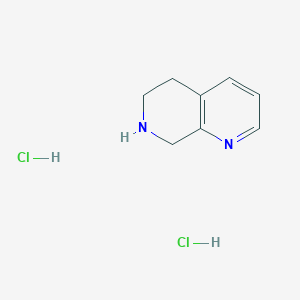
![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)

![Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate](/img/structure/B1455040.png)
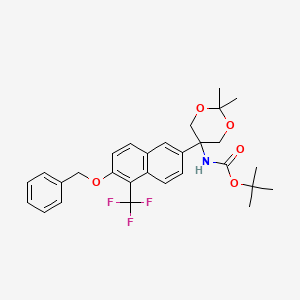
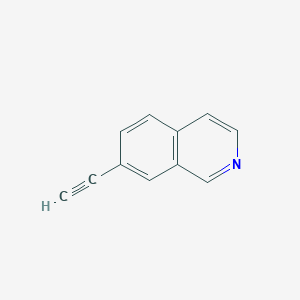
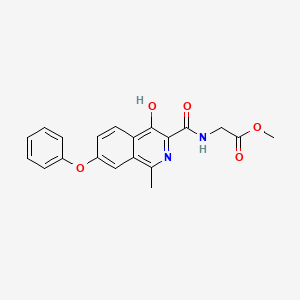
![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)
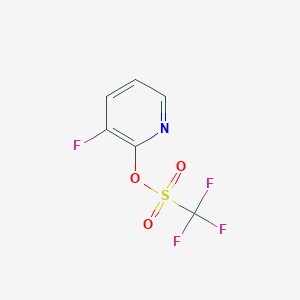
![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)
